molecular formula C17H14N4O2 B2365730 (E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1284268-93-4

(E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2365730
CAS No.: 1284268-93-4
M. Wt: 306.325
InChI Key: VUCZSMKNKTYUCJ-WOJGMQOQSA-N
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Description

(E)-N’-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones It is characterized by the presence of a pyrazole ring, a phenyl group, and a hydroxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The azomethine (C=N) bond can be reduced to form the corresponding amine.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antioxidant activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    (E)-5,7-Dihydroxy-3-(4-hydroxybenzylidene)chroman-4-one: A compound with similar structural features but different biological activities.

    4-Hydroxybenzylideneacetone: A simpler compound with a hydroxybenzylidene moiety, used as a precursor in various syntheses.

Uniqueness

(E)-N’-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, phenyl group, and hydroxybenzylidene moiety, which confer specific chemical reactivity and potential biological activities not found in simpler or structurally different compounds.

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-14-8-6-12(7-9-14)11-18-21-17(23)16-10-15(19-20-16)13-4-2-1-3-5-13/h1-11,22H,(H,19,20)(H,21,23)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCZSMKNKTYUCJ-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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